molecular formula C14H9IN2O B5763179 N-(2-cyanophenyl)-4-iodobenzamide

N-(2-cyanophenyl)-4-iodobenzamide

Cat. No.: B5763179
M. Wt: 348.14 g/mol
InChI Key: FXNVZEZATFXHTB-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-iodobenzamide is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Compounds with this general structure, featuring an ortho-cyanophenyl group adjacent to an amide bond, are known precursors in the synthesis of nitrogen-containing heterocycles. Specifically, research indicates that analogous N-(2-cyanophenyl)benzamides can undergo Lewis acid-induced cyclization to form privileged scaffolds like 2-aryl-4-iodoquinazolines . The 4-iodo substituent on the benzoyl ring makes this compound a versatile building block for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the rapid exploration of chemical space around the core structure. Quinazoline derivatives synthesized from similar intermediates are of significant research interest due to their wide range of reported biological activities, making this compound a key starting material for drug discovery programs and the development of novel therapeutic agents . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O/c15-12-7-5-10(6-8-12)14(18)17-13-4-2-1-3-11(13)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNVZEZATFXHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-iodobenzamide typically involves the reaction of 2-cyanophenylamine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-cyanophenyl)-4-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-iodobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The cyanophenyl group can enhance binding affinity to target proteins, while the iodinated benzamide moiety can facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological targets, and clinical relevance:

Compound Name Substituents Target/Application Affinity/Activity Clinical Status Key Findings
N-(2-cyanophenyl)-4-iodobenzamide 2-cyanophenyl Not explicitly reported Data unavailable Preclinical (assumed) Requires further synthesis and evaluation
N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) Diethylaminoethyl Melanoma imaging/therapy High melanin affinity (Ki ≈ low nM) Phase II/III trials 81% sensitivity, 100% specificity in trials
4-IBP (N-benzylpiperidin-4-yl-4-iodobenzamide) Benzylpiperidinyl Sigma receptors (breast cancer) Kd = 26 nM Preclinical High sigma receptor density in MCF-7 cells
N-(2-aminoethyl)-4-iodobenzamide Aminoethyl MAO-B inhibitor Moderate MAO-B selectivity (lower than Ro 16-6491) Preclinical Selective pineal gland uptake in rats
N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide 3-cyano-4-fluorophenyl, 5-fluoro Not explicitly reported Molecular weight: 372.12 g/mol Preclinical Structural similarity; cyano group may influence lipophilicity

Key Comparative Insights

Melanoma-Targeted Agents
  • BZA demonstrates exceptional melanin affinity due to its diethylaminoethyl substituent, enabling prolonged retention in melanoma cells. Clinical trials confirmed its utility in SPECT imaging, with 100% specificity in lesion detection . In contrast, the cyano group in this compound, being electron-withdrawing, may reduce basicity and melanin binding compared to BZA’s aminoalkyl chain .
Sigma Receptor Ligands
  • 4-IBP exhibits nanomolar affinity (Kd = 26 nM) for sigma receptors in breast cancer cells, attributed to the benzylpiperidinyl moiety enhancing receptor interaction .
Monoamine Oxidase (MAO) Inhibitors
  • N-(2-aminoethyl)-4-iodobenzamide shows moderate MAO-B selectivity, though its affinity is lower than reference compounds. The aminoethyl group facilitates BBB penetration, whereas the cyano substituent in this compound may reduce CNS accessibility due to increased polarity .
Structural Modifications and Pharmacokinetics
  • Substituents critically influence lipophilicity and biodistribution. For example: BZA’s diethylaminoethyl group enhances solubility and tumor uptake .

Q & A

Q. What are the established synthetic routes for N-(2-cyanophenyl)-4-iodobenzamide, and what analytical techniques ensure purity and structural fidelity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with iodination of benzamide derivatives followed by coupling with 2-cyanophenyl groups. Key steps include:

  • Iodination: Electrophilic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (50–70°C) .
  • Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-iodobenzoic acid and 2-cyanophenylamine in anhydrous DMF .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Analytical Validation:
  • NMR Spectroscopy: Confirm regiochemistry via aromatic proton splitting patterns (e.g., para-substitution at 7.3–8.1 ppm) .
  • HPLC: Purity >95% using C18 columns (acetonitrile/water mobile phase) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Space Group: Monoclinic (e.g., C1c1) with unit cell parameters a = 54.42 Å, b = 4.98 Å, c = 18.02 Å, β = 108.17° .
  • Key Interactions:
  • C–H⋯π interactions between iodophenyl and cyanophenyl moieties (distance: 3.2–3.5 Å).
  • Hydrogen bonding between amide N–H and carbonyl oxygen (bond length: 2.03 Å) .
    Phase Annealing: SHELX-90 software refines disordered regions using simulated annealing to resolve conformational flexibility .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Receptor Binding Assays: Competitive binding studies using radiolabeled ligands (e.g., ³H or ¹²⁵I analogs) to quantify affinity for σ receptors or melanin-binding sites .
  • Cellular Uptake: Melanoma cell lines (e.g., B16F10) incubated with ¹²³I-labeled analogs; intracellular concentration measured via gamma counting .
  • Stability Tests: Incubation in human serum (37°C, 24h) followed by HPLC to assess degradation .

Q. How does the electronic structure of this compound influence its reactivity?

Methodological Answer:

  • DFT Calculations: Gaussian 09 software models HOMO-LUMO gaps (e.g., 4.1 eV) to predict nucleophilic/electrophilic sites .
  • Electron-Withdrawing Effects: The cyano group deactivates the phenyl ring, directing iodination to the para position.
  • Iodine Reactivity: Facilitates Sonogashira coupling or halogen exchange in cross-coupling reactions .

Q. What spectroscopic techniques differentiate this compound from structurally similar analogs?

Methodological Answer:

  • IR Spectroscopy: Sharp C≡N stretch at 2230 cm⁻¹ and amide C=O stretch at 1660 cm⁻¹ .
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 363.1 (calc. 363.02) with isotopic pattern confirming iodine .
  • XPS: Iodine 3d₅/₂ binding energy at 619.5 eV distinguishes it from bromine analogs .

Advanced Research Questions

Q. How can conflicting data on the biodistribution of iodinated benzamides in preclinical models be resolved?

Methodological Answer: Discrepancies arise from variations in:

  • Animal Models: Melanoma-bearing vs. non-pigmented tumors (e.g., uptake 3x higher in pigmented B16F10 vs. A375) .
  • Radiolabeling Position: ¹²³I vs. ¹³¹I isotopes alter pharmacokinetics due to half-life differences (13.2h vs. 8.02 days) .
  • Quantitative Methods: Secondary ion mass spectrometry (SIMS) provides subcellular localization, resolving false-positive uptake in necrotic tissue .

Q. What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina models binding to σ₂ receptors (PDB: 6VMS), showing key interactions with Tyr-206 and Asp-189 .
  • MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns, validating hydrogen bond persistence .
  • QSAR Models: Hammett constants (σₚ = +0.18 for –CN) correlate with melanin-binding affinity (R² = 0.89) .

Q. How does conformational flexibility impact the biological activity of this compound?

Methodological Answer:

  • SC-XRD Analysis: Two conformers observed: planar (all aromatic rings co-linear) and perpendicular (80.8° dihedral angle between iodophenyl and benzamide) .
  • Biological Implications: The planar conformer binds melanin 5x more efficiently (IC₅₀ = 12 nM vs. 60 nM) due to enhanced π-stacking .
  • Dynamic NMR: Variable-temperature studies in DMSO-d₆ reveal slow interconversion (ΔG‡ = 65 kJ/mol), favoring the planar form at 37°C .

Q. What strategies optimize the radiosynthesis of this compound for PET/SPECT imaging?

Methodological Answer:

  • Isotope Selection: ¹²⁴I (PET, t₁/₂ = 4.18 days) vs. ¹²³I (SPECT, t₁/₂ = 13.2h) .
  • Labeling Efficiency: Nucleophilic exchange using Cu(I) catalysts achieves >90% radiochemical purity .
  • In Vivo Validation: Biodistribution in BALB/c mice shows tumor-to-muscle ratio of 8:1 at 24h post-injection .

Q. How do structural modifications of this compound alter its pharmacokinetic profile?

Methodological Answer:

  • Lipophilicity Adjustments: Adding methoxy groups (logP = +0.5) increases blood-brain barrier penetration but reduces renal clearance .
  • Pro-drug Strategies: Esterification of the amide group improves oral bioavailability (AUC 2x higher in rats) .
  • Metabolite ID: LC-MS/MS identifies hydroxylated metabolites in liver microsomes, guiding toxicity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-cyanophenyl)-4-iodobenzamide
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N-(2-cyanophenyl)-4-iodobenzamide

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